1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one
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Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H18ClF3N4O and its molecular weight is 386.8. The purity is usually 95%.
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Biological Activity
Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104163-54-2) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxy and methyl group on the phenyl moiety. The aim of this article is to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C16H19NO3
- Molar Mass : 273.33 g/mol
- Structure : The compound features a pyrrole core with an ethyl ester functional group, which may influence its solubility and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various pyrrole derivatives, including Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate. The following table summarizes the minimum inhibitory concentration (MIC) values reported for related compounds:
The antibacterial activity of related pyrrole derivatives suggests that Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate may exhibit similar properties, potentially acting against Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to antibacterial properties, some pyrrole derivatives have shown antifungal activity. A comprehensive screening of various pyrroles indicated that certain structural modifications enhance antifungal efficacy. For instance, compounds with specific substitutions on the pyrrole ring demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger.
Case Study
In one notable case study, a series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl substituents significantly affected cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O/c18-15-3-1-12(11-14(15)17(19,20)21)2-4-16(26)24-8-5-13(6-9-24)25-10-7-22-23-25/h1,3,7,10-11,13H,2,4-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVMVRUZDSSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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